molecular formula C16H12N2O4 B12562709 But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1) CAS No. 184473-81-2

But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)

Cat. No.: B12562709
CAS No.: 184473-81-2
M. Wt: 296.28 g/mol
InChI Key: QJHOLEZCGOCKSE-UHFFFAOYSA-N
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Description

But-2-enedioic acid–benzo[f][1,7]naphthyridine (1/1) is a chemical compound that combines the properties of but-2-enedioic acid and benzo[f][1,7]naphthyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[f][1,7]naphthyridine derivatives typically involves multicomponent reactions, Friedländer cyclization, hydroamination of terminal alkynes, and metal-catalyzed synthesis . These methods allow for the efficient construction of the naphthyridine core, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient synthesis of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid–benzo[f][1,7]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various functionalized derivatives .

Scientific Research Applications

But-2-enedioic acid–benzo[f][1,7]naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of but-2-enedioic acid–benzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share structural similarities but may differ in their chemical reactivity and biological activities .

Uniqueness

This uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

184473-81-2

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

benzo[f][1,7]naphthyridine;but-2-enedioic acid

InChI

InChI=1S/C12H8N2.C4H4O4/c1-2-6-11-9(4-1)10-5-3-7-13-12(10)8-14-11;5-3(6)1-2-4(7)8/h1-8H;1-2H,(H,5,6)(H,7,8)

InChI Key

QJHOLEZCGOCKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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